(4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine;hydrochloride
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Overview
Description
(4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine;hydrochloride is a chemical compound that belongs to the class of aromatic amines. It is characterized by the presence of a chlorophenyl group and a propan-2-ylphenyl group attached to a methanamine backbone. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine;hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with isopropylbenzene in the presence of a catalyst to form the intermediate compound.
Reduction: The intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine.
Hydrochloride Formation: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form the corresponding nitro compound.
Reduction: The compound can be reduced using reducing agents to form the corresponding amine.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
(4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)methanamine hydrochloride
- (2-Chlorophenyl)-(4-fluorophenyl)methanamine hydrochloride
- Bis(4-chlorophenyl)methanamine hydrochloride
Uniqueness
(4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine;hydrochloride is unique due to the presence of both a chlorophenyl group and a propan-2-ylphenyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(4-chlorophenyl)-(2-propan-2-ylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN.ClH/c1-11(2)14-5-3-4-6-15(14)16(18)12-7-9-13(17)10-8-12;/h3-11,16H,18H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULIUZZREVDXHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C2=CC=C(C=C2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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